molecular formula C6H14Cl2OSi B3282084 [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane CAS No. 7453-13-6

[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane

Cat. No.: B3282084
CAS No.: 7453-13-6
M. Wt: 201.16 g/mol
InChI Key: YFFJGYDIZXEYOE-UHFFFAOYSA-N
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Description

[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane is a chemical compound that belongs to the organosilicon family. It is characterized by the presence of a chloromethyl group, a chloroethoxy group, and a trimethylsilane group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane typically involves the reaction of chloromethyltrimethylsilane with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted silanes, while oxidation reactions can produce silanols and other oxidized products .

Scientific Research Applications

[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl and chloroethoxy groups can undergo nucleophilic substitution, while the trimethylsilane group can stabilize reactive intermediates. These properties make the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane is unique due to the presence of both chloromethyl and chloroethoxy groups, which provide it with distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of applications in various fields, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

1,3-dichloropropan-2-yloxy(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2OSi/c1-10(2,3)9-6(4-7)5-8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFJGYDIZXEYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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